molecular formula C15H21BrClNO B12504485 2-bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide

2-bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide

Cat. No.: B12504485
M. Wt: 346.69 g/mol
InChI Key: NAEAFRWQSQYOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of bromine, chlorine, and a trimethylphenyl group attached to a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide typically involves a multi-step process. One common method includes the following steps:

    Bromination and Chlorination: The starting material, hexanamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 6 positions, respectively.

    Coupling Reaction: The brominated and chlorinated hexanamide is then coupled with 2,4,6-trimethylphenylamine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation may produce carboxylic acids.

Scientific Research Applications

2-Bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chloro-4-fluoroaniline
  • 2-Bromo-6-chloro-4-nitroaniline
  • 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Uniqueness

2-Bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H21BrClNO

Molecular Weight

346.69 g/mol

IUPAC Name

2-bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide

InChI

InChI=1S/C15H21BrClNO/c1-10-8-11(2)14(12(3)9-10)18-15(19)13(16)6-4-5-7-17/h8-9,13H,4-7H2,1-3H3,(H,18,19)

InChI Key

NAEAFRWQSQYOSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(CCCCCl)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.